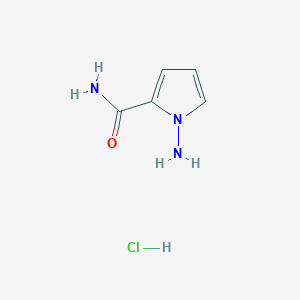
Clorhidrato de 1-amino-1H-pirrol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1H-pyrrole-2-carboxamide hydrochloride is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its white crystalline powder form, solubility in water, and a molecular weight of 178.6 g/mol.
Aplicaciones Científicas De Investigación
1-Amino-1H-pyrrole-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that carboxamide moieties in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of a carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, which can inhibit their activity .
Métodos De Preparación
The synthesis of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride involves several steps. One common method includes the reaction of 1H-pyrrole-2-carboxamide with ammonia or hydrazine hydrate in the presence of carbonyldiimidazole (CDI) to form the desired amide derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Amino-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Comparación Con Compuestos Similares
1-Amino-1H-pyrrole-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.
Pyrrole derivatives: Similar to 1-Amino-1H-pyrrole-2-carboxamide hydrochloride, pyrrole derivatives are known for their medicinal properties and are used in drug discovery.
The uniqueness of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-aminopyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWSYEWXVAYYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














